molecular formula C26H24N4O5 B11014536 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B11014536
M. Wt: 472.5 g/mol
InChI Key: VZUPLSOGAQBNSU-UHFFFAOYSA-N
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Description

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the isoindoloquinazoline core, followed by the introduction of the dimethoxy and dioxo groups, and finally the attachment of the pyridin-2-yl ethyl acetamide moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation, forming quinones or other oxidized derivatives.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anticancer or antimicrobial agent, although further research is needed to confirm these properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other isoindoloquinazoline derivatives, which share the core structure but differ in the substituents attached to the rings These compounds may have similar chemical properties but can exhibit different biological activities or physical properties

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C26H24N4O5/c1-34-20-11-10-18-22(23(20)35-2)26(33)30-19-9-4-3-8-17(19)25(32)29(24(18)30)15-21(31)28-14-12-16-7-5-6-13-27-16/h3-11,13,24H,12,14-15H2,1-2H3,(H,28,31)

InChI Key

VZUPLSOGAQBNSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC5=CC=CC=N5)OC

Origin of Product

United States

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